molecular formula C6H13ClO3S B15310041 2-(Sec-butoxy)ethane-1-sulfonyl chloride

2-(Sec-butoxy)ethane-1-sulfonyl chloride

Cat. No.: B15310041
M. Wt: 200.68 g/mol
InChI Key: GFIIYOHKZJQHMM-UHFFFAOYSA-N
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Description

2-(Sec-Butoxy)ethane-1-sulfonyl chloride (CAS 1341872-96-5) is a specialized sulfonyl chloride reagent with a molecular formula of C6H13ClO3S and a molecular weight of 200.68 g/mol . This compound is characterized by its ether-linked sec-butoxy chain, a structural feature that can be strategically utilized to fine-tune the lipophilicity and steric bulk of the resulting sulfonamide or sulfonate ester derivatives . As a key building block in medicinal chemistry and drug discovery, it is primarily used to introduce the 2-(sec-butoxy)ethanesulfonyl moiety into target molecules via sulfonylation reactions, particularly in the synthesis of novel sulfonamides . These sulfonamide functional groups are commonly found in compounds with a range of biological activities, making this reagent valuable for creating libraries of potential therapeutic agents . Please handle with appropriate care, as this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and not breathing its dust or vapors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H13ClO3S

Molecular Weight

200.68 g/mol

IUPAC Name

2-butan-2-yloxyethanesulfonyl chloride

InChI

InChI=1S/C6H13ClO3S/c1-3-6(2)10-4-5-11(7,8)9/h6H,3-5H2,1-2H3

InChI Key

GFIIYOHKZJQHMM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butoxy)ethane-1-sulfonyl chloride typically involves the reaction of sec-butyl alcohol with ethane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

sec-Butyl alcohol+Ethane-1-sulfonyl chloride2-(Sec-butoxy)ethane-1-sulfonyl chloride\text{sec-Butyl alcohol} + \text{Ethane-1-sulfonyl chloride} \rightarrow \text{this compound} sec-Butyl alcohol+Ethane-1-sulfonyl chloride→2-(Sec-butoxy)ethane-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products Formed

The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2-(Sec-butoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Sec-butoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key data for this compound and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
This compound C₆H₁₃ClO₃S ~212.69 (calculated) Not provided sec-Butoxy
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 (reported) 579475-81-3 Tetrahydropyran-4-yloxy
2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride C₉H₁₉ClO₄S ~282.81 (calculated) 1343863-35-3 Isopentyloxy-ethoxy
2-(2-Bromophenyl)ethane-1-sulfonyl chloride C₈H₈BrClO₂S ~283.42 (calculated) Not provided 2-Bromophenyl
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride C₁₀H₈ClN₂O₂S₂ ~312.82 (calculated) Not provided Quinoxalin-2-ylsulfanyl

Notes:

  • sec-Butoxy vs. Oxan-4-yloxy : The tetrahydropyran-4-yloxy group () introduces a cyclic ether, enhancing rigidity and polarity compared to the linear sec-butoxy chain .
  • Isopentyloxy-ethoxy (): The branched isopentyl group increases hydrophobicity, while the ethoxy spacer may improve solubility in polar solvents .
  • Aromatic vs.

Research Findings and Challenges

  • Synthesis Optimization : highlights a patented process for preparing alkoxy-substituted sulfonyl chlorides, emphasizing sec-butoxy as a preferred substituent for industrial scalability .
  • Stability Concerns : Bulky substituents like sec-butoxy may reduce hydrolytic stability compared to aromatic analogs, necessitating low-temperature storage .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(sec-butoxy)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reacting sec-butanol with chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane. A nitrogen atmosphere minimizes hydrolysis of the sulfonyl chloride group . Key steps include:

Slow addition of sec-butanol to sulfuryl chloride to avoid exothermic side reactions.

Stirring for 12–24 hours at 0°C to ensure complete conversion.

Purification via vacuum distillation or column chromatography.
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to sulfuryl chloride) and moisture-free conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the sec-butoxy group (e.g., δ 1.2–1.5 ppm for methyl protons) and sulfonyl chloride moiety (δ 45–50 ppm for 13^13C) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1360–1380 cm1^{-1} (S=O asymmetric stretch) and 1170–1190 cm1^{-1} (S=O symmetric stretch) validate the sulfonyl group .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What are the primary stability concerns for this compound during storage?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Storage recommendations include:

  • Sealed containers under inert gas (argon or nitrogen) at 2–8°C .
  • Desiccants like molecular sieves to absorb residual moisture.
  • Avoid prolonged exposure to light, which may degrade the sulfonyl chloride group .

Advanced Research Questions

Q. How does the steric bulk of the sec-butoxy group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The sec-butoxy group introduces steric hindrance, slowing reaction kinetics with bulky nucleophiles (e.g., tert-butanol). Kinetic studies using 1^1H NMR monitoring reveal:

  • Rate constants decrease by ~30% compared to linear alkoxy analogs (e.g., ethoxy derivatives) due to restricted access to the sulfonyl chloride electrophilic center .
  • Computational modeling (DFT) predicts higher activation energies for reactions involving bulky nucleophiles, aligning with experimental data .

Q. What strategies mitigate side reactions (e.g., elimination or oxidation) during sulfonamide synthesis using this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct substitutions at −20°C to suppress elimination pathways .
  • Catalytic Bases : Use 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of amines without promoting oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce byproduct formation .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines for bacterial strains (e.g., E. coli ATCC 25922) .

Structural Confounders : Compare this compound with analogs (e.g., 2-(2-chlorophenoxy) derivatives) to isolate substituent effects .

Metabolite Interference : LC-MS/MS analysis identifies hydrolyzed byproducts (e.g., sulfonic acids) that may skew bioactivity results .

Q. What advanced computational tools predict the regioselectivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich aromatic positions prone to sulfonylation .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states to predict para/meta substitution ratios in toluene vs. DMSO .

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